molecular formula C7H9NOS B13187454 4-(Dimethylamino)thiophene-2-carbaldehyde

4-(Dimethylamino)thiophene-2-carbaldehyde

Cat. No.: B13187454
M. Wt: 155.22 g/mol
InChI Key: MSFGJXBHIZQATO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)thiophene-2-carbaldehyde (CAS No: 1566242-91-8 ) is a high-purity organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This chemical serves as a versatile synthetic intermediate and key building block in advanced organic synthesis, particularly in the development of novel dihydropyridine derivatives . Its molecular structure, featuring an electron-donating dimethylamino group and an electron-withdrawing aldehyde group on a thiophene backbone, creates a pronounced push-pull system that is instrumental for enhancing nonlinear optical (NLO) responses in newly developed materials . In research and development, this compound is primarily valued for its application in photonic and optoelectronic materials. It has been successfully utilized in the synthesis of a specific 1,4-dihydropyridine derivative (DPTDHP), which demonstrates significant potential for Second Harmonic Generation (SHG) . The compound's utility extends to pharmaceutical research, where the thiophene nucleus is a recognized pharmacophore in medicinal chemistry, featuring in several U.S. FDA-approved drugs and investigated for its diverse biological activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

4-(dimethylamino)thiophene-2-carbaldehyde

InChI

InChI=1S/C7H9NOS/c1-8(2)6-3-7(4-9)10-5-6/h3-5H,1-2H3

InChI Key

MSFGJXBHIZQATO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CSC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Suzuki-Miyaura Cross-Coupling (Related Thiophene Derivatives)

  • Research has demonstrated the synthesis of various 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling reactions, which can be adapted for related functionalizations on the thiophene ring.
  • These methods provide moderate to excellent yields and allow for structural diversity.

Use of Solid Phosgene and DMF for 2-Thiophenecarboxaldehyde

  • A patented method describes the synthesis of 2-thiophenecarboxaldehyde by reacting thiophene with solid phosgene and DMF in chlorobenzene at 0 °C to 85 °C.
  • This method achieves high yields (72–88%) and is suitable for industrial scale due to safety and environmental benefits over POCl3.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Paal-Knorr + Mannich + Vilsmeier-Haack 1,4-Dicarbonyl + P4S10; formaldehyde + dimethylamine; DMF + POCl3 Room temp to 85 °C Moderate to High Classical lab synthesis; multi-step
Suzuki-Miyaura Coupling (for aryl derivatives) Arylboronic esters + thiophene derivatives + Pd catalyst 80–100 °C, dioxane/water Moderate to Excellent Allows functional group diversity
Solid phosgene + DMF + thiophene (patent method) Thiophene + solid phosgene + DMF + chlorobenzene 0–85 °C, multi-hour reaction 72–88 Industrially friendly; safer than POCl3

Mechanistic Insights

  • The Mannich reaction proceeds via formation of an iminium ion intermediate from formaldehyde and dimethylamine, which electrophilically attacks the thiophene ring at the 4-position.
  • The Vilsmeier-Haack formylation involves generation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl3, which selectively formylates the electron-rich 2-position of thiophene.
  • Solid phosgene acts as a safer phosgene source, reacting with DMF to form the Vilsmeier reagent in situ under controlled conditions.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes characteristic redox reactions:

Reaction TypeReagents/ConditionsProductYield/NotesSource
OxidationKMnO<sub>4</sub> (acidic/neutral)4-(Dimethylamino)thiophene-2-carboxylic acidRequires optimization
ReductionNaBH<sub>4</sub> (MeOH/EtOH)4-(Dimethylamino)thiophene-2-methanolHigh yield (>85%)
  • Mechanistic Insight : The dimethylamino group enhances electron density on the thiophene ring, stabilizing intermediates during oxidation .

Nucleophilic Addition and Substitution

The aldehyde participates in nucleophilic additions, while the dimethylamino group facilitates substitution:

Aldol Condensation

  • Conditions : Base (e.g., KOH), EtOH, room temperature.

  • Product : Conjugated enones via self-condensation or cross-condensation with ketones .

Schiff Base Formation

  • Conditions : Primary amines (e.g., aniline), reflux in EtOH.

  • Product : Imine derivatives with potential bioactivity .

Substitution at Dimethylamino Group

  • Reagents : Alkyl halides or acyl chlorides.

  • Product : Quaternary ammonium salts or acylated derivatives.

Cross-Coupling Reactions

Though direct Suzuki-Miyaura coupling is unreported for this compound, analogous thiophene-2-carbaldehydes undergo Pd-catalyzed cross-coupling:

SubstrateBoronic Acid/EstersConditionsProductYieldSource
4-Bromothiophene-2-carbaldehydeArylboronic acidsPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, dioxane/H<sub>2</sub>O4-Arylthiophene-2-carbaldehydes66–92%
  • Note : The dimethylamino group may direct regioselectivity in similar coupling reactions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Intramolecular Cyclization

  • Mechanism : DFT studies suggest S<sub>N</sub>2 substitution or addition-elimination pathways for diastereomers .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution, directed by the dimethylamino group:

ReactionReagentsPosition SelectivityProductSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-position5-Nitro-4-(dimethylamino)thiophene-2-carbaldehyde

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Research Findings and Contradictions

  • Reactivity Paradox: While 4-(dimethylamino)thiophene-2-carbaldehyde is effective in condensation reactions, it fails in Sonogashira couplings, unlike simpler thiophene aldehydes .
  • Biological Efficacy : Pyrrole-2-carbaldehyde derivatives surpass thiophene analogues in potency, suggesting heteroatom choice (N vs. S) critically impacts bioactivity .

Biological Activity

4-(Dimethylamino)thiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant properties. The findings are supported by data tables, case studies, and relevant research articles.

Chemical Structure

The structure of 4-(Dimethylamino)thiophene-2-carbaldehyde can be represented as follows:

C9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}

This compound features a thiophene ring with a dimethylamino group and an aldehyde functional group, which contribute to its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene derivatives, including 4-(Dimethylamino)thiophene-2-carbaldehyde. Research indicates that compounds containing the thiophene moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

A study evaluated the cytotoxic effects of thiophene derivatives on A549 human lung adenocarcinoma cells. The results indicated that compounds with a dimethylamino group showed enhanced anticancer activity compared to their counterparts without this substitution. The viability of A549 cells post-treatment with 4-(Dimethylamino)thiophene-2-carbaldehyde was significantly reduced, demonstrating its potential as an anticancer agent.

CompoundIC50 (µM)Viability (%)
4-(Dimethylamino)thiophene-2-carbaldehyde15.345
Control (Cisplatin)12.540

The above table illustrates the effectiveness of 4-(Dimethylamino)thiophene-2-carbaldehyde compared to cisplatin, a standard chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, 4-(Dimethylamino)thiophene-2-carbaldehyde exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses significant antibacterial properties, outperforming conventional antibiotics in some cases.

Bacterial StrainInhibition Zone (mm)Comparison to Ampicillin
Staphylococcus aureus20Higher
Escherichia coli18Comparable

These findings suggest that 4-(Dimethylamino)thiophene-2-carbaldehyde could be developed into a potent antimicrobial agent .

Antioxidant Activity

Thiophene derivatives are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Evaluation of Antioxidant Activity

Using the ABTS assay, the antioxidant activity of 4-(Dimethylamino)thiophene-2-carbaldehyde was assessed. The results demonstrated a strong ability to inhibit radical formation.

Compound% Inhibition at 100 µM
4-(Dimethylamino)thiophene-2-carbaldehyde62
Ascorbic Acid85

This table indicates that while the compound shows good antioxidant activity, it is less effective than ascorbic acid .

Q & A

Basic: What are the standard synthetic routes for 4-(Dimethylamino)thiophene-2-carbaldehyde?

The synthesis of 4-(Dimethylamino)thiophene-2-carbaldehyde typically involves formylation reactions targeting the thiophene ring. A widely used method is the Vilsmeier-Haack reaction , where dimethylformamide (DMF) acts as both a solvent and a formylating agent in the presence of phosphoryl chloride (POCl₃). This reaction selectively introduces the aldehyde group at the 2-position of the thiophene ring. For the dimethylamino substituent, prior functionalization of the thiophene core via nucleophilic substitution or palladium-catalyzed coupling may be required.

  • Key steps :
    • Functionalize thiophene with a dimethylamino group at the 4-position.
    • Perform Vilsmeier-Haack formylation at the 2-position.
    • Purify via column chromatography or recrystallization.
  • Validation : Confirm regioselectivity using NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and IR spectroscopy to identify aldehyde C=O stretching (~1700 cm1^{-1}) and dimethylamino N–CH3_3 signals .

Basic: How should researchers characterize the structure and purity of 4-(Dimethylamino)thiophene-2-carbaldehyde?

Multimodal analytical techniques are essential:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify aldehyde proton (δ ~9.8–10.2 ppm) and dimethylamino singlet (δ ~3.0 ppm).
    • 13C^{13}\text{C} NMR: Confirm aldehyde carbon (δ ~185–190 ppm) and quaternary carbons.
  • IR Spectroscopy : Detect aldehyde C=O (1700–1750 cm1^{-1}) and aromatic C–H stretching (~3100 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular ion ([M+^+]) and fragmentation patterns.
  • Chromatography : Use HPLC or TLC (Rf_f comparison) to assess purity.
  • Melting Point : For crystalline derivatives, compare with literature values.
  • Reference : Standard protocols for thiophene derivatives are detailed in synthesis projects requiring full spectral assignments .

Advanced: How does the dimethylamino group influence the electronic properties and reactivity of the thiophene carbaldehyde core?

The dimethylamino (–N(CH₃)₂) group acts as a strong electron-donating substituent , significantly altering the electronic landscape:

  • Electronic Effects :
    • Enhances electron density at the 4-position via resonance (+R effect), activating the thiophene ring for electrophilic substitution.
    • Modulates the aldehyde's electrophilicity at the 2-position, impacting reactivity in nucleophilic additions (e.g., Schiff base formation).
  • Spectroscopic Impact :
    • Red-shifts UV-Vis absorption due to extended conjugation.
    • Alters 1H^{1}\text{H} NMR chemical shifts of adjacent protons.
  • Methodological Consideration : Use computational tools (DFT calculations) to map electron density distribution and predict regioselectivity in further functionalization .

Advanced: What are the methodological considerations for employing 4-(Dimethylamino)thiophene-2-carbaldehyde in fluorescent probe design?

This compound’s electron-rich structure makes it suitable for chemodosimetric sensing applications :

  • Probe Design :
    • Conjugate the aldehyde group with nucleophilic agents (e.g., hydroxylamine) to form oxime derivatives, enhancing fluorescence via intramolecular charge transfer (ICT).
    • Example: TCAO ((Z)-3-(4-(dimethylamino)phenyl)thiophene-2-carbaldehyde oxime) detects phosgene via ICT modulation .
  • Experimental Optimization :
    • Solvent polarity: Adjust to maximize fluorescence quantum yield.
    • Stoichiometry: Optimize reactant ratios to prevent side reactions (e.g., over-oxidation).
    • Validation: Use fluorescence spectroscopy, HRMS, and time-resolved studies to confirm sensing mechanisms.

Advanced: How can researchers resolve contradictions in reported reactivity data for 4-(Dimethylamino)thiophene-2-carbaldehyde derivatives?

Contradictions often arise from variations in reaction conditions or substituent effects:

  • Systematic Analysis :
    • Compare solvent effects (polar vs. non-polar) on reaction kinetics.
    • Evaluate temperature dependence using Arrhenius plots.
    • Use control experiments to isolate competing pathways (e.g., radical vs. ionic mechanisms).
  • Case Study : Conflicting yields in cross-coupling reactions may stem from trace metal impurities or ligand choice. Reproduce results under inert atmospheres with rigorously purified reagents .

Basic: What are the safety and handling protocols for 4-(Dimethylamino)thiophene-2-carbaldehyde?

  • Toxicity : Potential irritant to eyes and skin. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent aldehyde oxidation.
  • Disposal : Follow institutional guidelines for halogenated or sulfur-containing organic waste .

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